molecular formula C13H17NO4 B554326 N-Carbobenzyloxy-L-valine CAS No. 1149-26-4

N-Carbobenzyloxy-L-valine

Cat. No. B554326
CAS RN: 1149-26-4
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-NSHDSACASA-N
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Description

N-Carbobenzyloxy-L-valine, also known as N-benzyloxycarbonyl-L-valine or Z-Val-OH, is a protected form of the essential amino acid L-Valine . It is widely used in the field of pharmaceutical synthesis .


Synthesis Analysis

The synthesis of N-Carbobenzyloxy-L-valine involves several steps . First, L-valine, sodium hydroxide solution, and sodium carbonate are added to a reaction vessel. After the L-valine is completely dissolved, the temperature of the solution is lowered to below 0°C. A solution of 1,4-dioxane containing benzyl chloroformate is then added dropwise while maintaining the temperature below 20°C. The reaction is allowed to proceed at room temperature for 8 hours. After completion of the reaction, the reaction mixture is extracted with dichloromethane. The organic phase is discarded, and the aqueous phase is cooled to below 10°C. Concentrated hydrochloric acid is added dropwise until the pH reaches 2. The mixture is stirred at 10°C for 30 minutes, resulting in the precipitation of a large amount of white solid. The solid is filtered, washed with water, and dried under vacuum to obtain white N-Carbobenzyloxy-L-valine .


Molecular Structure Analysis

The molecular formula of N-Carbobenzyloxy-L-valine is C13H17NO4 . Its molecular weight is 251.28 .


Chemical Reactions Analysis

N-Carbobenzyloxy-L-valine is used in the synthesis of various pharmaceutical compounds . For example, it can be used in the preparation of high-purity CBZ-Valacyclovir, a precursor for the synthesis of Valacyclovir hydrochloride, which is the prodrug of Acyclovir .


Physical And Chemical Properties Analysis

N-Carbobenzyloxy-L-valine is a solid at room temperature . It has a melting point of 62-64 °C . Its optical activity is [α]20/D −4.2±0.5°, c = 2 in chloroform .

Scientific Research Applications

  • Synthesis and Optimization : The synthesis of N-Carbobenzyloxy-L-valine has been optimized for high yield and purity. Factors such as reagent ratios, reaction temperature, and recrystallization methods are crucial in achieving desirable outcomes. In one study, the yield reached 95% with a purity of 99% under optimal conditions (Liu Qiao-yun, 2007).

  • Peptide Synthesis : Cbz-L-Valine is used in the synthesis of peptides, particularly in studying the structure of specific peptides like gramicidin S. The carbobenzoxy procedure, which includes Cbz-L-Valine, has been employed for synthesizing dipeptides of valine (R. Synge, 1948).

  • Amino Acid Production : Studies on the production of L-valine, a component of Cbz-L-Valine, show advancements in microbial fermentation techniques. Enhanced production has been achieved through genetic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum, aiming for higher yield and productivity (Yanan Hao et al., 2020), (S. Hasegawa et al., 2012).

  • Metabolic Engineering : The metabolic engineering of organisms for L-valine production involves transcriptome analysis and gene knockout simulations. This approach has led to significant improvements in the yield of L-valine, demonstrating the potential of metabolic engineering in industrial applications (J. Park et al., 2007).

  • Enzymology and Biochemistry : Cbz-L-Valine is significant in studying the enzymology and structure of enzymes involved in amino acid biosynthesis. For instance, acetohydroxy acid isomeroreductase, crucial in the biosynthesis of isoleucine, valine, and leucine, has been studied for its mechanism and potential as a target for herbicides and fungicides (R. Dumas et al., 2001).

  • Sensor Development : N-Carbobenzyloxy derivatives, including Cbz-L-Valine, have been used in creating sensors for detecting metal ions. These sensors, based on silver nanoparticles, can selectively identify toxic metal ions like Cd2+, Hg2+, and Pb2+ (V. V. Kumar & S. P. Anthony, 2014).

  • Therapeutic Applications : While focused on biochemical processes and organic synthesis, some studies have explored the therapeutic potential of L-valine, a component of Cbz-L-Valine, particularly in addressing metabolic disorders and enhancing amino acid production in therapeutic contexts (P. Riederer et al., 1980).

Future Directions

N-Carbobenzyloxy-L-valine is expected to continue to be used in the synthesis of various pharmaceutical compounds . Its use in the synthesis of antiviral drugs such as Valacyclovir hydrochloride is particularly noteworthy .

properties

IUPAC Name

(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzyloxy-L-valine

CAS RN

1149-26-4
Record name Benzyloxycarbonyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1149-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(benzyloxycarbonyl)-L-valine
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Record name N-CARBOBENZOXY-L-VALINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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